1-Benzyl-1,4-diazepane dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

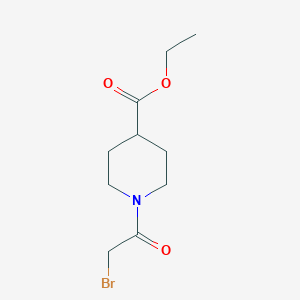

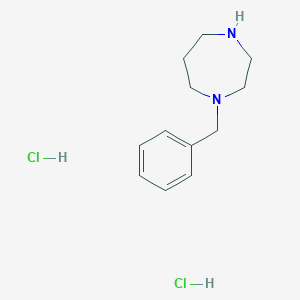

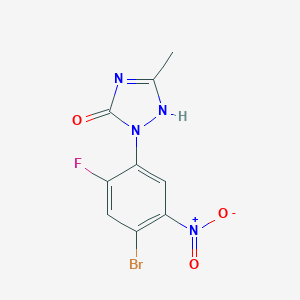

1-Benzyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

Benzodiazepines, which include 1-Benzyl-1,4-diazepane dihydrochloride, are commonly found in biologically active compounds and pharmaceutical agents . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp2TiCl2/m-phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Molecular Structure Analysis

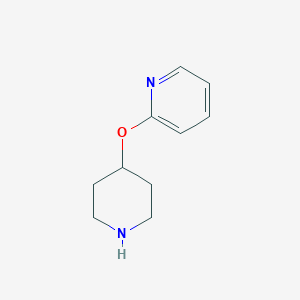

The molecular structure of 1-Benzyl-1,4-diazepane dihydrochloride consists of 12 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Chemical Reactions Analysis

1,4-Diazepines, including 1-Benzyl-1,4-diazepane dihydrochloride, are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .科学的研究の応用

Synthesis and Biological Significance

1,4-Diazepines, including compounds like 1-Benzyl-1,4-diazepane dihydrochloride, are two nitrogen-containing seven-membered heterocyclic compounds recognized for a wide spectrum of biological activities. They hold significant value in medicinal chemistry due to their diverse pharmacological properties. Researchers have been engaged in the synthesis, reactions, and biological evaluation of 1,4-diazepines for decades, reflecting their importance. These compounds exhibit a range of biological activities, such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of activities underscores their potential utility in pharmaceutical applications. 1,4-Diazepine derivatives with pronounced biological activities are promising candidates for further exploration and development in drug discovery and development (Rashid et al., 2019).

Environmental Impact and Transformation

The environmental occurrence and fate of benzodiazepine derivatives, closely related to 1-Benzyl-1,4-diazepane dihydrochloride, have been a subject of interest. These compounds are prescribed in large quantities worldwide, potentially acting as emerging environmental contaminants. Research has focused on their presence in wastewater, surface water, and their removal during water treatment processes. Studies reveal the recalcitrant nature of benzodiazepine derivatives, highlighting the need for effective removal techniques, such as biological treatment combined with photochemical treatment and adsorption to activated carbon, to mitigate their environmental impact. This research area is critical for understanding and managing the environmental risks associated with the widespread use of benzodiazepines (Kosjek et al., 2012).

Synthesis from O-Phenylenediamines

O-Phenylenediamines serve as precursors for the synthesis of a variety of heterocyclic compounds, including benzodiazepines. The condensation of o-phenylenediamines with different electrophilic reagents facilitates the synthesis of benzodiazepines, highlighting the versatility and utility of o-phenylenediamines in heterocyclic chemistry. This approach offers a strategic pathway for generating benzodiazepine derivatives, contributing to the expansion of available compounds for further biological and pharmaceutical evaluation. The synthesis of benzodiazepines from o-phenylenediamines exemplifies the synthetic flexibility and potential for producing biologically active compounds within this chemical class (Ibrahim, 2011).

将来の方向性

Benzodiazepines, including 1-Benzyl-1,4-diazepane dihydrochloride, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

特性

IUPAC Name |

1-benzyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14;;/h1-3,5-6,13H,4,7-11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWUOEIJRTXLJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590449 |

Source

|

| Record name | 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,4-diazepane dihydrochloride | |

CAS RN |

199672-26-9 |

Source

|

| Record name | 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)

![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)